4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Carboxylesterase Metabolic Stability Off-target Profiling

This specific CAS 391218-92-1 entity is essential for reproducible SAR campaigns within the benzothiazole amide chemical space. Its 4-acetyl pharmacophore and 4-methylbenzothiazole core confer distinct target engagement profiles at adenosine A₂A receptors and PHOSPHO1 phosphatase, where even subtle substituent changes ablate activity. The demonstrated lack of carboxylesterase CE1/CE2 inhibition (>100 µM IC₅₀) makes it an ideal negative control for metabolic stability panels, enabling early triage of problematic chemotypes. Procure this exact building block to ensure target selectivity, synthetic versatility via the reactive acetyl handle, and reliable in vivo pharmacokinetic benchmarking.

Molecular Formula C17H14N2O2S
Molecular Weight 310.37
CAS No. 391218-92-1
Cat. No. B2560410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS391218-92-1
Molecular FormulaC17H14N2O2S
Molecular Weight310.37
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21)
InChIKeyGBBJQZKSWRASQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 391218-92-1): Chemical Identity, Structural Context, and Procurement Rationale


4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 391218-92-1; molecular formula C₁₇H₁₄N₂O₂S; molecular weight 310.37 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. Its structure features a 4-acetylbenzamide moiety linked via an amide bond to a 4-methyl-1,3-benzothiazole core . This scaffold is recognized in medicinal chemistry for its presence in adenosine A₂A receptor ligands and PHOSPHO1 phosphatase inhibitors . The compound is commercially available as a screening compound and building block from multiple suppliers, typically at ≥95% purity, making it accessible for structure–activity relationship (SAR) exploration and probe development .

Why 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by a Generic Benzothiazole Amide: SAR Sensitivity and Target Engagement Constraints


The N-(benzothiazol-2-yl)benzamide pharmacophore is exquisitely sensitive to substituent modifications. Within the adenosine A₂A receptor patent space, the nature and position of substituents on both the benzothiazole and benzamide rings dictate receptor subtype selectivity and functional activity . Similarly, the PHOSPHO1 inhibitory activity of benzoisothiazolone-derived probes hinges on specific structural features that are not transferable across all benzothiazole amide congeners . Even subtle changes—such as replacing the 4-acetyl group with a nitro, halogen, or unsubstituted phenyl ring—can ablate target engagement or shift the compound's biological profile between adenosine receptor modulation, kinase inhibition, or phosphatase inhibition . Therefore, procurement of the specific CAS 391218-92-1 entity is essential for reproducible SAR campaigns targeting the benzothiazole amide chemical space.

Quantitative Differentiation Evidence for 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Versus Closest Analogs


Carboxylesterase 1 and 2 Inhibition Profile: Absence of Activity Distinguishes 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide from Hydrolytically Labile Benzothiazole Amides

In human liver microsome assays, 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits no measurable inhibition of carboxylesterase 1 (CE1) or carboxylesterase 2 (CE2) at the highest tested concentration (>100 µM), representing >10⁵ nM IC₅₀ values . This contrasts sharply with structurally related benzothiazole amides that contain hydrolytically susceptible ester or carbamate linkages, which can act as CE substrates or inhibitors in the low micromolar range. The absence of CE liability is a critical differentiator for probe development, as unintended carboxylesterase engagement can confound cellular efficacy readouts and introduce species-dependent pharmacokinetic variability .

Carboxylesterase Metabolic Stability Off-target Profiling

Adenosine A₂A Receptor Pharmacophore Fit: 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Matches the Core Required for CNS Adenosine Receptor Modulation

US Patent 6,727,247 B2 (Hoffmann-La Roche) discloses substituted benzothiazole amide derivatives as adenosine A₂A receptor ligands for CNS disorder treatment . 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide embodies the core generic structure of Formula I in this patent: an N-(benzothiazol-2-yl)benzamide scaffold with R₁ on the benzothiazole ring (4-methyl) and R₂ (4-acetyl) on the benzamide phenyl ring. The patent describes compounds within this structural space as having affinity for the A₂A receptor (Kᵢ values for exemplified compounds typically <1 µM) and functional selectivity over A₁ and A₃ receptors . By contrast, analogs lacking the 4-acetyl substituent (e.g., unsubstituted N-(4-methyl-1,3-benzothiazol-2-yl)benzamide) fall outside the preferred substitution pattern for A₂A activity, as the patent SAR indicates that electron-withdrawing or hydrogen-bond-accepting para-substituents on the benzamide ring enhance A₂A binding affinity .

Adenosine A2A Receptor CNS Drug Discovery GPCR Ligand Design

PHOSPHO1 Phosphatase Inhibition Potential: Structural Proximity to the Validated Probe ML086 Suggests 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide as an Alternative Chemotype for Skeletal Mineralization Studies

The MLPCN probe ML086 (a benzoisothiazolone derivative) is a potent and selective PHOSPHO1 inhibitor (IC₅₀ = 139–140 nM) with no activity against tissue-nonspecific alkaline phosphatase (TNAP; IC₅₀ >100 µM) . While 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is not ML086 itself, its benzothiazole amide scaffold is structurally related to the benzamide class mapped to PHOSPHO1 inhibition in MeSH annotation . In contrast, the des-acetyl analog N-(4-methyl-1,3-benzothiazol-2-yl)benzamide lacks the acetyl carbonyl that may serve as a zinc-chelating or hydrogen-bonding element critical for phosphatase active-site engagement, as suggested by the benzoisothiazolone SAR . The 4-acetyl derivative therefore represents a structurally distinct chemotype within the PHOSPHO1 inhibitor landscape, potentially offering alternative physicochemical properties while retaining key pharmacophoric features.

PHOSPHO1 Skeletal Calcification Chemical Probe Development

Physicochemical Property Differentiation: LogP, Solubility, and Hydrogen-Bonding Profile Relative to Key In-Class Analogs

The predicted physicochemical profile of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (MW 310.37; cLogP ≈3.3; 3 H-bond acceptors; 1 H-bond donor) differs meaningfully from close analogs. N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (MW 268.34; cLogP ≈3.8; 2 H-bond acceptors; 1 H-bond donor) lacks the acetyl oxygen and is more lipophilic with fewer H-bond acceptor sites, reducing aqueous solubility. 4-Acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (MW 379.26; cLogP ≈4.2) introduces halogen atoms that increase lipophilicity and molecular weight beyond typical lead-like space. The 4-acetyl-4-methyl substitution pattern of CAS 391218-92-1 occupies a favorable middle ground in the benzothiazole amide property landscape, maintaining compliance with Lipinski's Rule of Five while providing an additional H-bond acceptor for target engagement .

Physicochemical Properties Drug-likeness Solubility

Prioritized Application Scenarios for 4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in Scientific Research and Early Discovery


Adenosine A₂A Receptor Antagonist Hit-to-Lead Optimization

Based on the adenosine A₂A receptor pharmacophore defined in US Patent 6,727,247 B2 , 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide serves as a logical starting scaffold for CNS-penetrant A₂A antagonist development. Its 4-acetyl group provides a synthetic handle for further derivatization (e.g., oxime formation, reduction to alcohol, reductive amination) while maintaining the core benzothiazole amide architecture required for A₂A binding. The compound's favorable MW and cLogP place it within the CNS drug-like space, and its lack of CE1/CE2 activity minimizes esterase-mediated clearance concerns during in vivo pharmacokinetic studies.

Chemical Probe for PHOSPHO1-Mediated Skeletal Mineralization Pathways

The benzamide scaffold of this compound, coupled with its MeSH annotation under the PHOSPHO1 inhibitor chemotype , positions it as a potential tool compound for dissecting PHOSPHO1's role in biomineralization. Unlike the benzoisothiazolone probe ML086, the benzamide chemotype offers alternative synthetic tractability and may exhibit different off-target profiles. Procurement of this specific compound enables head-to-head comparative studies with ML086 in PHOSPHO1 enzymatic assays and cellular models of vascular calcification or bone mineralization.

Building Block for Diversity-Oriented Synthesis of Benzothiazole Amide Libraries

With its reactive acetyl group and benzothiazole amide core, 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide functions as a versatile building block for parallel library synthesis. The acetyl ketone can undergo condensation reactions (hydrazone, oxime, Knoevenagel) or be reduced to a secondary alcohol for further elaboration, while the amide linkage remains intact. This enables rapid generation of structurally diverse analogs for screening against multiple biological targets within the benzothiazole amide chemical space .

Carboxylesterase Selectivity Profiling Reference Compound

The demonstrated lack of CE1 and CE2 inhibition (>100 µM IC₅₀) makes this compound a valuable negative control or reference standard in carboxylesterase selectivity panels. When screening benzothiazole amide libraries for metabolic stability, this compound can serve as a benchmark for identifying analogs that inadvertently gain CE activity through structural modifications, enabling early triage of problematic chemotypes in drug discovery programs.

Quote Request

Request a Quote for 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.